Cyanofenphos oxon

Description

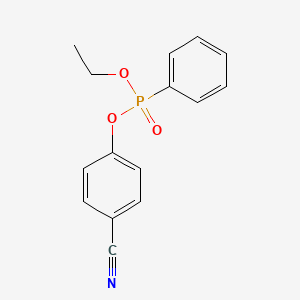

Structure

2D Structure

3D Structure

Properties

CAS No. |

62266-03-9 |

|---|---|

Molecular Formula |

C15H14NO3P |

Molecular Weight |

287.25 g/mol |

IUPAC Name |

4-[ethoxy(phenyl)phosphoryl]oxybenzonitrile |

InChI |

InChI=1S/C15H14NO3P/c1-2-18-20(17,15-6-4-3-5-7-15)19-14-10-8-13(12-16)9-11-14/h3-11H,2H2,1H3 |

InChI Key |

AEBRAEXVWJHPJN-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N |

Synonyms |

cyanofenphos oxon cyanofenphos oxon, (+)-isomer cyanofenphos oxon, (-)-isomer cyanofenphos-oxon |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Cyanofenphos Oxon

Detection in Aquatic Environments

The presence of pesticides and their metabolites in aquatic ecosystems is a significant environmental issue. Cyanofenphos (B1669378) oxon can enter water bodies through various pathways, including agricultural runoff and the degradation of its parent compound.

Surface Water Contamination by Cyanofenphos Oxon

Studies on pesticide occurrence in surface waters have generally focused on parent compounds, but the formation of oxon metabolites is a known pathway. Photodegradation of cyanofenphos in aqueous solutions has shown that this compound is produced as a photoproduct, indicating its potential presence in surface waters exposed to sunlight inchem.org. While specific quantitative data on this compound levels in surface waters is limited in the provided search results, the general understanding of pesticide behavior suggests that surface water contamination is a plausible route of distribution nih.govmdpi.comresearchgate.net. The detection of other organophosphate oxons in surface waters highlights the potential for this compound to also be present mpi.govt.nz.

Groundwater Presence of this compound

The potential for pesticides and their metabolites to leach into groundwater is a critical concern for drinking water sources nih.govnih.goveuropa.eumdpi.comservice.gov.uk. While direct evidence of this compound in groundwater is not explicitly detailed in the provided search results, the persistence and mobility of some organophosphates and their metabolites suggest this possibility. Research on other pesticides indicates that their metabolites can be found in groundwater nih.gov. The presence of oxygen in the environment can influence the fate of pesticides, but specific pathways for this compound in groundwater are not detailed scribd.com.

Sediment and Suspended Solids Distribution of this compound

Pesticides and their degradation products can sorb onto suspended solids and settle into sediments in aquatic environments frontiersin.orgbooks-library.websiteicpdr.orgcopernicus.orgresearchgate.net. This process can lead to the accumulation of these compounds in benthic environments. While specific studies detailing the distribution of this compound in sediments or suspended solids were not found in the provided search results, the general behavior of organophosphate pesticides suggests that such partitioning is possible. The presence of other chemical contaminants in sediments and suspended solids indicates the general tendency for such environmental compartments to act as sinks for pollutants icpdr.orgresearchgate.net.

Occurrence in Terrestrial Ecosystems

The presence of this compound in terrestrial environments is primarily linked to the application of its parent compound, cyanofenphos, and its subsequent degradation in soil and uptake by plants.

Soil Contamination with this compound

Cyanofenphos has been shown to be moderately persistent in soil inchem.org. While direct measurements of this compound in soil are not detailed in the provided search results, its formation as a metabolite implies its potential presence. Soil contamination by pesticides is a well-documented issue, with various factors influencing their persistence and degradation mdpi.comresearchgate.net. The fate of cyanofenphos in soil, including the formation of metabolites like this compound, is influenced by soil type, moisture, and microbial activity.

Plant Uptake and Translocation of this compound

Studies on cyanofenphos have indicated limited translocation within plants inchem.org. When cyanofenphos was applied to bean plants, it was not significantly taken up into the aerial parts from water, with most of the radioactivity remaining in the roots as intact cyanofenphos. However, 4-cyanophenol and desethyl cyanofenphos-oxon were detected as metabolites in plant samples, although this compound itself was not definitively identified in these specific plant studies inchem.org. The general principles of plant uptake and translocation of pesticides involve absorption through roots and leaves, followed by movement within the plant's vascular system nih.govplos.orgresearchgate.netmdpi.comnih.gov. The potential for plant uptake and translocation of this compound would depend on its physicochemical properties, such as its solubility and lipophilicity, and the plant species' physiological mechanisms.

Compound List:

this compound

Cyanofenphos

4-cyanophenol

Desethyl cyanofenphos-oxon

Ethyl phenylphosphonic acid

Unfortunately, the search results did not yield specific scientific data or research findings pertaining to the atmospheric presence and transport or the global and regional distribution patterns of this compound .

While the searches provided information confirming that this compound is a metabolite of the organophosphate insecticide Cyanofenphos and highlighted its toxicity due to acetylcholinesterase inhibition inchem.orgontosight.aisciencesconf.orgherts.ac.uk, direct environmental occurrence data for atmospheric compartments or detailed distribution patterns were not found.

The available literature focused more on the toxicological aspects, metabolism, and detection of Cyanofenphos and its oxon metabolite in biological tissues (e.g., cow milk and tissues) inchem.orgwho.int, or discussed the atmospheric fate and transport of other pesticides like chlorpyrifos (B1668852) researchgate.net and microplastics sciencesconf.org. There is no specific information on the concentration, movement, or widespread detection of this compound in the atmosphere or across different global regions.

Consequently, it is not possible to generate the detailed research findings or data tables required for sections 2.3 (Atmospheric Presence and Transport of this compound) and 2.4 (Global and Regional Distribution Patterns of this compound) based on the information retrieved.

Environmental Fate and Transformation of Cyanofenphos Oxon

Abiotic Degradation Pathways of Cyanofenphos (B1669378) Oxon

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily driven by chemical reactions such as hydrolysis and photolysis, and physical processes like adsorption.

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a significant degradation pathway for organophosphate esters. Cyanofenphos, and by extension its oxon analogue, are known to persist under neutral and slightly acidic conditions, typical of many surface water and soil environments bioinfopublication.orgbioinfopublication.org. However, hydrolysis is more rapid in alkaline solutions bioinfopublication.org.

Studies on the hydrolysis of cyanofenphos have demonstrated that tetravalent metal cations, such as Zr(IV), Ce(IV), Hf(IV), and Th(IV), can significantly catalyze the reaction, particularly in mild acidic aqueous solutions with a rate maxima observed around pH 2.0 bioinfopublication.orgbioinfopublication.org. These catalysts enhance the hydrolysis rate by interacting with the sulfur atom of the P=S group (in cyanofenphos) or the P=O group (in cyanofenphos oxon), facilitating an intramolecular nucleophilic attack by a hydroxyl anion bioinfopublication.orgbioinfopublication.org. Research indicates that oxonate esters, such as this compound, hydrolyze two to three times faster than their corresponding thionate esters (like cyanofenphos) in the presence of these tetravalent cations sphinxsai.com. For instance, the rate constant for ethyl this compound was reported to be 13.4×10⁻⁵ sec⁻¹, compared to 4.5×10⁻⁵ sec⁻¹ for ethyl cyanofenphos under similar catalyzed conditions sphinxsai.com.

Table 1: Catalyzed Hydrolysis Rate Constants of Cyanofenphos at pH 2.0

| Catalyst | Rate Constant (kobs) (sec⁻¹) | Fold Enhancement (vs. uncatalyzed) |

| Uncatalyzed | (Not specified, but low) | 1 |

| Zr(IV) | 10.4 × 10⁻⁵ | 43 |

| Ce(IV) | 7.6 × 10⁻⁵ | 31 |

| Hf(IV) | 5.5 × 10⁻⁵ | 22 |

| Th(IV) | 4.9 × 10⁻⁵ | 20 |

Note: Data pertains to Cyanofenphos hydrolysis catalyzed by metal ions, with oxon forms generally exhibiting faster hydrolysis rates bioinfopublication.orgbioinfopublication.orgsphinxsai.com.

Photolysis, the degradation of a compound by light, is another important environmental transformation process. Sunlight photodegradation is a significant pathway for pesticides released into the environment, particularly on plant and soil surfaces researchgate.net. For organophosphorus compounds, photolysis can involve various reactions, including oxidation of the P=S bond to the P=O (oxon) form, hydrolysis, and cleavage of ester bonds researchgate.netmdpi.comnih.gov.

While specific data on the photolysis of this compound in aqueous and surface environments is limited in the provided search results, general trends for organophosphates suggest that photolytic degradation can occur. For example, the photodegradation of parathion (B1678463), another organophosphate insecticide, in aqueous solutions was evaluated, showing slow direct photolysis but enhanced degradation with UV/H₂O₂ treatment nih.gov. The presence of photosensitizers, such as nitrate (B79036) ions, can also accelerate the photolytic breakdown of certain organophosphates like chlorpyrifos (B1668852) ajol.info.

Data for the aqueous photolysis half-life (DT₅₀) of cyanofenphos at pH 7 was not found in the available literature herts.ac.uk. Further research would be needed to quantify the photolytic degradation rates and pathways specific to this compound under various environmental conditions.

The adsorption and desorption dynamics of a chemical in soil and sediment determine its mobility and bioavailability. The soil adsorption coefficient (Koc), which normalizes the partitioning of a substance between soil organic carbon and water, is a key parameter for assessing mobility europa.euecetoc.orgservice.gov.uk. A higher Koc value generally indicates lower mobility, as the compound tends to bind more strongly to soil particles.

One study reported a soil adsorption coefficient (Koc) of 174 for a test substance, determined using the HPLC method (equivalent to OECD Guideline 121) at 20 °C europa.eu. This Koc value suggests that the substance exhibits medium mobility in soils europa.eu. This implies that while some leaching may occur, a significant portion of the compound is likely to remain adsorbed to soil particles, influencing its persistence and potential for groundwater contamination. The adsorption-desorption coefficient (Kd) is also used in environmental models to estimate a chemical's distribution between water and solid phases in soil and sediment compartments ecetoc.orgecetoc.org.

Table 2: Adsorption Coefficient of a Test Substance

| Parameter | Value | Unit | Environmental Implication | Method | Temperature (°C) |

| Koc | 174 | - | Medium mobility in soils | HPLC | 20 |

Note: The Koc value is for a "test substance" and is indicative of the adsorption behavior relevant to compounds like this compound europa.eu.

Photolysis of this compound in Aqueous and Surface Environments

Biotic Transformation of this compound

Biotic transformation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. These processes are critical for the remediation of pesticide contamination in environmental matrices.

Microbial degradation plays a significant role in the environmental fate of organophosphate pesticides. While specific pathways for this compound are not extensively detailed in the provided snippets, general principles of organophosphate metabolism by microorganisms apply. Organophosphorus compounds can be degraded through various enzymatic processes, including hydrolysis and oxidation mdpi.comsci-hub.se.

Studies on the metabolism of cyanofenphos in rat liver microsomes indicated that oxidation leading to the oxon analogue is a predominant reaction, alongside hydrolytic cleavage products inchem.org. Furthermore, research suggests that the stereoisomers of cyanofenphos can be metabolized differently, with a potential for stereoselective hydrolysis of (-)-cyanofenphos oxon by an arylesterase enzyme inchem.org. This implies that microbial communities possessing specific enzymes, such as arylesterases, could play a role in the degradation of this compound.

General microbial degradation of organophosphates is influenced by environmental factors such as soil composition, moisture content, pH, and the presence of specific microbial consortia core.ac.ukbiorxiv.org. The ability of bacteria to metabolize xenobiotic compounds is highly dependent on the availability of suitable enzymes and metabolic pathways, which can be influenced by the environmental cues they encounter nih.govpreprints.org.

Bacterial metabolism is a key driver of xenobiotic compound degradation in environmental matrices. For this compound, bacterial metabolism may involve enzymatic hydrolysis, similar to what is observed with other organophosphates. The suggestion of stereoselective hydrolysis of (-)-cyanofenphos oxon by arylesterase points towards specific bacterial enzymes being involved in its transformation inchem.org. Arylesterases are known to hydrolyze ester bonds in various organophosphates, contributing to their detoxification inchem.org.

While detailed metabolic pathways involving specific bacterial genera or enzyme systems for this compound are not explicitly described in the provided search results, the general capacity of environmental bacteria to metabolize complex organic molecules, including pesticides, is well-established unesp.brmdpi.commdpi.comresearchgate.net. The adaptation of bacterial metabolism to environmental cues is crucial for their survival and function, suggesting that the presence and activity of specific bacterial populations in soil and water could influence the rate and extent of this compound degradation nih.govpreprints.org.

Compound List

this compound

Microbial Degradation of this compound in Environmental Matrices

Fungal Transformation of this compound

Information directly detailing the transformation of this compound by fungi is limited within the provided research. While fungi are known to play a role in the degradation of various xenobiotics, specific studies focusing on the enzymatic or metabolic breakdown of this compound by fungal species were not extensively found. Some research mentions fungi in the context of fungicidal compositions or general transformation processes, but a direct link to the degradation of this compound by fungi is not explicitly established in the reviewed literature.

Biotransformation in Non-Target Organisms

Metabolic Pathways of this compound in Aquatic Biota

In aquatic organisms, the biotransformation of organophosphorus compounds like this compound generally follows patterns observed in other vertebrates. Studies suggest that metabolic pathways can involve oxidation, hydrolysis, and conjugation. For instance, research on related organophosphates in fish indicates that oxidative desulfuration can lead to the formation of oxons, and esterase-mediated cleavage can break down the phosphate (B84403) ester bond, yielding phenolic compounds.

In the context of aquatic biota, the metabolism of this compound is likely to involve enzymatic hydrolysis, which can lead to the formation of less toxic metabolites such as 4-cyanophenol. Furthermore, studies on the optical isomers of cyanofenphos and its oxon metabolite in invertebrates like rice stem borer larvae have shown that stereoselectivity can influence metabolic rates, with some isomers being metabolized to 4-cyanophenol and its conjugates at a faster rate. This suggests that enzymatic conjugation pathways are also active. While direct studies on this compound in fish are scarce, the general understanding of organophosphate metabolism in aquatic environments points towards hydrolytic and conjugative pathways being significant for its detoxification.

Enzymatic Detoxification Mechanisms for this compound in Non-Human Organisms

Enzymatic processes are central to the detoxification of organophosphate compounds in non-human organisms. Key enzymes involved in the breakdown of organophosphates include phosphotriesterases (PTEs), organophosphate acid hydrolases (OPAA), and other hydrolases that can cleave the phosphoester bonds. These enzymes facilitate the hydrolysis of the toxic oxon into less harmful derivatives, such as 4-cyanophenol.

Cytochrome P450 enzymes are also implicated in the metabolism of organophosphates, although their role can sometimes be activation (e.g., converting thionate to oxon) rather than direct detoxification. However, esterase activity, particularly carboxylesterases, is a well-established detoxification mechanism for organophosphates, leading to the hydrolysis of ester bonds and the formation of less toxic products. The observation that (-)-cyanofenphos-oxon is metabolized more rapidly to 4-cyanophenol and its conjugate in invertebrates suggests that specific esterases and conjugating enzymes play a vital role in its detoxification.

Persistence and Environmental Half-Life of this compound

The persistence of this compound in the environment is influenced by various factors, including its chemical stability, susceptibility to degradation processes such as photolysis and hydrolysis, and its interaction with environmental matrices like soil and water.

This compound exhibits moderate persistence in certain environmental compartments. In aqueous solutions at 60°C, its half-life varies significantly with pH:

At pH 6.0, the half-life is approximately 150 days.

At pH 8.0, the half-life extends to approximately 227 days.

At pH 10.0, the half-life is shorter, around 68 days.

When exposed to sunlight, this compound in aqueous solutions undergoes photodecomposition, with an estimated half-life of about 50 days. In soil, specifically in volcanic ash loam, cyanofenphos (the parent compound) was found to be fairly persistent, with an extrapolated half-life of approximately 50 days when incorporated into the soil. While direct half-life data for this compound in soil is not explicitly provided, its persistence is likely to be influenced by similar soil properties affecting the parent compound. In plants, cyanofenphos itself showed persistence, with approximately 50% remaining two weeks after foliar application, and it is implied that its oxon metabolite may also exhibit some degree of persistence within plant tissues, although its translocation is limited.

Table 1: Environmental Half-Life of this compound in Aqueous Solutions (60°C)

| pH | Half-life (days) |

| 6.0 | 150 |

| 8.0 | 227 |

| 10.0 | 68 |

Source:

Table 2: Persistence of this compound in Different Environmental Media

| Medium | Persistence Metric | Value | Notes |

| Plant | Remaining | ~50% | 2 weeks after foliar application of parent compound |

| Soil | Half-life | ~50 days | Estimated for parent compound in volcanic ash loam |

| Water | Half-life | ~50 days | Photodecomposition in aqueous solution |

Source:

Ecotoxicological Implications of Cyanofenphos Oxon

Toxicity to Aquatic Organisms

The presence of organophosphate pesticides and their metabolites in aquatic environments can pose significant risks to a wide range of aquatic life. Cyanofenphos (B1669378) oxon, as a potent AChE inhibitor, is expected to exert toxic effects on aquatic organisms through its primary mode of action.

The primary mechanism by which cyanofenphos oxon exerts toxicity in fish, as with other organophosphate oxons, is through the potent inhibition of acetylcholinesterase (AChE). ontosight.aiontosight.ainih.gov AChE is a vital enzyme responsible for breaking down acetylcholine (B1216132), a neurotransmitter that transmits signals across nerve synapses. When this compound inhibits AChE, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of postsynaptic receptors. This overstimulation can manifest as neurological signs such as tremors, paralysis, and ultimately, mortality in fish. ontosight.ai While specific studies detailing the precise effects and dose-response relationships of this compound on various fish species are limited in the available literature, the well-established neurotoxic mechanism of organophosphate oxons provides a clear understanding of its potential impact on fish nervous systems.

Aquatic invertebrates, particularly zooplankton like Daphnia magna, are highly sensitive to many environmental contaminants, including organophosphate pesticides. nih.govnih.govresearchgate.netnih.gov While direct ecotoxicity data for this compound on specific aquatic invertebrate species are not extensively detailed in the provided search results, studies on related organophosphate oxons offer insight. For instance, chlorpyrifos-oxon (CPFO), a structurally similar compound, has demonstrated significantly higher acute toxicity to Daphnia magna compared to its parent compound, chlorpyrifos (B1668852). CPFO exhibited an LC50 of 0.32 µg L⁻¹, whereas chlorpyrifos had an LC50 of 0.76 µg L⁻¹, indicating that the oxon metabolite is approximately 2.4 times more toxic. nih.gov This suggests that this compound may also pose a considerable risk to aquatic invertebrates through mechanisms such as AChE inhibition.

| Organism | Endpoint | LC50 (µg L⁻¹) | Reference | Notes |

| Daphnia magna | LC50 | 0.32 | nih.gov | Chlorpyrifos-oxon (CPFO) |

Impact of this compound on Aquatic Invertebrates

Avian Ecotoxicity of this compound (mechanistic focus)

Birds are particularly susceptible to the toxic effects of organophosphate (OP) pesticides, including cyanofenphos and its oxon metabolite wildlifehealthaustralia.com.auscialert.net. The primary mechanism of toxicity in avian species, as with other vertebrates and invertebrates, is the inhibition of acetylcholinesterase (AChE) wildlifehealthaustralia.com.auscialert.netherts.ac.ukaesacademy.orgresearchgate.net. This enzyme is crucial for the proper functioning of the nervous system, and its inhibition leads to a buildup of the neurotransmitter acetylcholine, causing overstimulation of nerves and muscles ontosight.aihibiscuspublisher.comresearchgate.net.

Mechanistic Insights into Avian Toxicity:

Acetylcholinesterase Inhibition: this compound acts as a potent AChE inhibitor herts.ac.ukontosight.ai. Studies on related compounds indicate that the toxicity of organophosphates in birds can be exacerbated by lower activity levels of certain avian metabolic enzymes, such as paraoxonases (PTEs), which are involved in detoxifying oxons nih.gov. This reduced detoxification capacity can lead to higher susceptibility to the neurotoxic effects of this compound.

Neurotoxicity: The inhibition of AChE results in neurotoxic effects, manifesting in acute symptoms such as excessive salivation, tremors, convulsions, paralysis, and respiratory distress wildlifehealthaustralia.com.au. These neurological impairments can severely affect a bird's ability to forage, escape predators, and reproduce.

Endocrine Disruption and Reproductive Effects: Beyond direct neurotoxicity, OPs are recognized as endocrine disruptors scialert.netaesacademy.org. Sub-lethal exposure to cyanofenphos or similar OPs can lead to endocrine disruption, affecting avian reproductive health. This can include alterations in feeding behavior, compromised immune systems, and reduced plasma titers of key hormones like luteinizing hormone (LH) and progesterone (B1679170) scialert.netaesacademy.org. There is also a potential for effects on calcium metabolism in avian ovaries, which could lead to the production of eggshells that are too thin to survive books-library.website.

Mechanisms of Ecotoxicity of this compound (non-human, molecular/cellular level)

The ecotoxicity of this compound in non-human organisms is primarily mediated through specific molecular and cellular disruptions.

Acetylcholinesterase Inhibition by this compound in Non-Mammalian Species

The inhibition of acetylcholinesterase (AChE) is the principal mode of action for this compound and other organophosphate insecticides herts.ac.ukontosight.aihibiscuspublisher.comresearchgate.netnih.gov.

Biochemical Mechanism: this compound phosphorylates a serine residue at the active site of AChE, forming a stable adduct that prevents the enzyme from hydrolyzing acetylcholine hibiscuspublisher.comnih.gov. This leads to an accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of cholinergic receptors and resulting in a cascade of neurological and physiological dysfunctions ontosight.aihibiscuspublisher.comresearchgate.netnih.gov.

Effects in Aquatic Organisms: In aquatic environments, AChE inhibition by OPs is a well-established biomarker of exposure researchgate.netnih.gov. In estuarine fish, brain AChE inhibition levels exceeding 70% are often correlated with mortality, although some species exhibit tolerance to inhibition levels above 90% researchgate.netnih.gov. Sub-lethal effects, such as reduced stamina, have been observed at approximately 50% brain AChE inhibition researchgate.netnih.gov.

Oxidative Stress Induction by this compound in Ecological Receptors

While specific studies directly linking this compound to oxidative stress induction in ecological receptors were not identified, other pesticides are known to trigger such responses. For example, certain herbicides can induce oxidative stress, leading to lipid peroxidation, membrane damage, and impaired enzyme function in plants wikifarmer.com. This suggests that oxidative stress pathways could be a potential, albeit unconfirmed for this compound, mechanism of toxicity for agrochemicals in environmental organisms.

Endocrine Disruption Potential of this compound in Wildlife

Organophosphate pesticides, as a class, are recognized for their potential to act as endocrine-disrupting chemicals (EDCs) scialert.netaesacademy.orgbeyondpesticides.org. EDCs are exogenous substances that interfere with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones responsible for regulating homeostasis, reproduction, and development unesp.brsvdcdn.comchemtrust.org.

Mechanism of Disruption: EDCs can exert their effects by mimicking endogenous hormones, blocking hormone receptors, or altering the metabolic pathways of hormones svdcdn.comchemtrust.org.

Wildlife Impacts: In wildlife, such disruptions can lead to a range of adverse effects, including impaired growth, developmental abnormalities, reproductive failure, and compromised immune function beyondpesticides.orgunesp.brsvdcdn.comchemtrust.orggreenfacts.org. For OPs, specific impacts can include alterations in hormone secretion patterns that affect reproductive success scialert.netaesacademy.org.

Genotoxic Effects of this compound in Environmental Organisms

Studies evaluating the genotoxic potential of cyanofenphos have yielded negative results. Standard mutagenicity assays, including the Ames test, Rec-assay, and host-mediated assay, conducted on the parent compound, did not indicate mutagenic activity inchem.org. While these studies focused on cyanofenphos, they suggest a lack of genotoxic concern for the parent compound, though direct genotoxicity studies on this compound in environmental organisms are not detailed in the provided search results.

Compound List

Bioaccumulation and Biomagnification Potential of this compound in Food Chains

The potential for a chemical to bioaccumulate and biomagnify within food chains is a critical aspect of its ecotoxicological profile. Bioaccumulation refers to the process by which an organism absorbs a substance at a rate greater than that at which it is lost by catabolism and excretion. Biomagnification, conversely, describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. These processes are particularly concerning for persistent and lipophilic (fat-loving) compounds, as they can lead to elevated exposure levels in top predators, including humans.

Physicochemical Properties Influencing Bioaccumulation

The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's lipophilicity and its potential to bioaccumulate. A higher log Kow value generally suggests a greater affinity for fatty tissues, thus increasing the likelihood of bioaccumulation chemsafetypro.comwikipedia.orgresearchgate.net. While specific log Kow values for this compound are not extensively detailed across all search results, data for the parent compound, cyanofenphos, indicates a log Kow of 4.29 herts.ac.uk. This value suggests a moderate potential for lipophilicity.

Persistence in the environment also plays a crucial role. Chemicals that degrade slowly can remain available for uptake by organisms over extended periods, facilitating bioaccumulation nih.govecetoc.org. Studies indicate that cyanofenphos itself is moderately persistent inchem.org, with a half-life in aqueous solutions at pH 6.0 being 150 days, and approximately 50% remaining in plant samples two weeks after foliar application inchem.org. While direct persistence data for this compound is less explicit, its formation as a photoproduct of cyanofenphos suggests it is present in the environment, and its stability would influence its bioaccumulation potential.

Bioaccumulation in Aquatic Organisms

Bioconcentration Factor (BCF) is a direct measure of a chemical's tendency to accumulate in an organism from its surrounding environment, typically water in aquatic systems wikipedia.orgcefic-lri.orgsfu.ca. A BCF value greater than 1 indicates that the concentration in the organism is higher than in the environment wikipedia.org.

Biomagnification in Food Chains

Biomagnification occurs when the concentration of a substance increases as it moves up through trophic levels in a food chain pops.intmontereybayaquarium.orgsci-hub.se. This process is driven by the differential rates of uptake and elimination, where organisms at higher trophic levels consume prey that have already accumulated the substance.

Research on organophosphate metabolites, in general, suggests that lipophilic compounds can be transferred and potentially concentrated across trophic levels inchem.orgnih.gov. Although specific biomagnification factors (BMF) for this compound are not detailed in the provided search results, studies on similar organophosphate metabolites have shown potential for trophic transfer inchem.org. For instance, a study on similar metabolites indicated a biomagnification factor of 1.5 between zooplankton and fish inchem.org. This suggests that if this compound is persistent and lipophilic enough, it could exhibit biomagnification. However, without direct BMF studies for this compound, this remains a potential concern rather than a confirmed phenomenon.

Analytical Methodologies for Cyanofenphos Oxon Detection and Quantification

Spectrometric Detection of Cyanofenphos (B1669378) Oxon

Mass Spectrometry (MS) in Cyanofenphos Oxon Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of pesticides and their metabolites, including this compound. Its ability to provide structural information and high sensitivity makes it indispensable for trace-level detection.

GC-MS Approaches for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile and semi-volatile organic compounds. For this compound, GC-MS can be employed, often in selected-ion monitoring (SIM) mode, to achieve sensitive and selective detection researchgate.netnih.gov. GC-MS methods typically involve extracting the analyte from a sample matrix, followed by chromatographic separation based on volatility and polarity. The separated compounds are then ionized and detected by the mass spectrometer, which identifies them based on their mass-to-charge ratio and fragmentation patterns researchgate.netnih.gov. Studies have demonstrated the utility of GC-MS for the simultaneous analysis of various organophosphorus pesticides and their oxon forms, with parameters like retention time and specific ion transitions used for identification and quantification researchgate.netnih.gov. For instance, GC-MS has been utilized in the analysis of pesticide residues, where cyanofenphos is listed among the compounds analyzed nih.govresearchgate.netshimadzu.comscribd.comjeol.com. While specific parameters for this compound using GC-MS are not detailed in all sources, the general approach involves optimizing carrier gas flow (e.g., nitrogen), oven temperature programs, and MS detection parameters like ionization voltage and SIM ions jeol.com.

LC-MS/MS Strategies for this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of a broad range of pesticides, including polar and less volatile compounds like this compound nih.govchromatographyonline.com502hemp.commdpi.com. LC-MS/MS offers advantages over GC-MS for certain analytes due to its ability to handle less volatile and thermally labile compounds without derivatization nih.gov. The technique involves separating analytes using liquid chromatography, followed by detection using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode nih.govchromatographyonline.commdpi.com. MRM provides high specificity by monitoring specific precursor-to-product ion transitions, thereby minimizing interference from the sample matrix nih.govmdpi.com.

Studies have reported the development of LC-MS/MS methods for the simultaneous analysis of numerous pesticide residues, including organophosphorus compounds and their oxon analogs nih.govchromatographyonline.com502hemp.commdpi.commdpi.comnih.gov. Cyanofenphos has been identified in LC-MS/MS analyses of pesticide residues scribd.comnih.govresearchgate.netmdpi.comeurl-pesticides.euwaters.comvliz.be. For example, a study on pesticide analysis in honey utilized LC-MS/MS to detect 127 compounds, and cyanofenphos was among the listed analytes nih.gov. Another study developed an LC-MS/MS method for 353 pesticides in edible insect larvae, where cyanofenphos was included in the target analyte list mdpi.com. These methods typically employ reversed-phase LC columns and electrospray ionization (ESI) in positive or negative mode, with optimized mobile phases and MRM transitions for sensitive detection and quantification chromatographyonline.commdpi.commdpi.com. The limit of quantification (LOQ) for LC-MS/MS methods for pesticides is often in the low µg/kg or ng/mL range, demonstrating high sensitivity nih.govmdpi.commdpi.comnih.gov.

Other Spectroscopic Methods for this compound

While mass spectrometry-based techniques are predominant, other spectroscopic methods can, in principle, be used for the detection or characterization of this compound, although they are less commonly reported for routine trace analysis compared to MS. These could include:

These spectroscopic methods are more likely to be used in research settings for structural confirmation or in specialized applications rather than routine monitoring.

Advanced Analytical Techniques for this compound (e.g., immunoassay, biosensors)

Advanced analytical techniques such as immunoassays and biosensors offer potential for rapid, sensitive, and field-deployable detection of pesticides, including this compound.

Quality Assurance and Quality Control in this compound Analytical Studies

Robust Quality Assurance (QA) and Quality Control (QC) measures are paramount in ensuring the reliability and accuracy of analytical data for this compound. These measures encompass method validation, use of reference standards, and adherence to established protocols.

Adherence to these QA/QC principles ensures that the analytical data generated for this compound is scientifically sound, legally defensible, and suitable for regulatory decision-making.

Regulatory Science and Environmental Management of Cyanofenphos Oxon

Regulatory Context for Cyanofenphos (B1669378) Oxon as a Metabolite (e.g., maximum residue limits in non-human food/feed)

The regulatory framework for cyanofenphos oxon as a metabolite focuses on its potential presence in food and animal feed. Maximum Residue Limits (MRLs) are established by regulatory bodies to define the legally permissible levels of pesticide residues in or on food and feed products, ensuring consumer safety and adherence to Good Agricultural Practice. While specific MRLs for this compound in non-human food or feed were not explicitly detailed in the provided search results, general principles for pesticide metabolites apply.

Studies have indicated that this compound can be detected in animal tissues and milk following exposure to the parent compound, cyanofenphos. For instance, in feeding studies with cows, trace levels of cyanofenphos and its oxon metabolite were found in milk and tissues when animals were fed cyanofenphos, with residue levels decreasing below the limit of detection during a withdrawal period. Regulatory agencies often consider significant metabolites when setting MRLs to ensure the total residue burden remains within safe limits. The absence of specific MRLs for this compound in the reviewed literature might suggest that its levels are managed under the parent compound's regulations, it is considered obsolete, or its risk is deemed negligible at typical exposure levels.

Environmental Risk Assessment Frameworks for this compound

Environmental Risk Assessment (ERA) frameworks are essential for evaluating the potential adverse effects of chemical substances on ecosystems. For pesticides and their metabolites like this compound, ERAs involve characterizing exposure pathways, environmental fate, and ecotoxicological impacts on non-target organisms.

The environmental fate of this compound is influenced by its persistence and degradation pathways in various environmental compartments (soil, water, air). Organophosphates and their oxon metabolites can undergo degradation through processes such as hydrolysis, photolysis, and microbial activity. Studies indicate that this compound is formed via photolysis in water, with approximately 7.8% of recovered radioactivity identified as cyanofenphos-oxon after 20 days of sunlight exposure. In soil, laboratory data suggest that this compound is non-persistent under aerobic conditions, with half-life values less than one day at 20°C. However, persistence can vary based on environmental conditions. Ecotoxicity data, assessing the effects on aquatic and terrestrial organisms, are crucial for risk assessments. Mammalian acute oral LD50 for cyanofenphos is reported as 28.5 mg/kg, indicating moderate toxicity. While specific ERA frameworks detailing this compound were not found, the general principles of assessing persistence, mobility, and toxicity are applied to such compounds.

Remediation and Mitigation Strategies for this compound Contamination

Effective remediation and mitigation strategies are essential for managing contamination by this compound in soil and water, thereby minimizing its environmental impact.

Physico-Chemical Remediation Technologies for this compound

Physico-chemical remediation techniques aim to remove or transform contaminants through physical or chemical processes. For organophosphate compounds, methods such as adsorption, oxidation, and hydrolysis are commonly employed. Activated carbon is a well-established adsorbent used to remove various organic contaminants from water and soil due to its large surface area and porous structure. Studies have demonstrated its effectiveness in adsorbing pharmaceutical compounds and other organic pollutants. Chemical oxidation can break down organophosphate structures into less harmful substances. While specific studies detailing the application of these technologies exclusively for this compound were not found, these methods are generally applicable to organophosphate oxons. Stabilization/Solidification (S/S) is another physico-chemical remediation technology that immobilizes contaminants through chemical reactions or physical encapsulation, reducing their mobility.

Bioremediation Approaches for this compound-Contaminated Sites

Bioremediation utilizes microorganisms or their enzymes to degrade or transform contaminants. Research has identified various bacterial strains capable of degrading organophosphate pesticides. For example, strains of Bacillus and Pseudomonas have shown effectiveness in degrading hydrocarbons, and specific bacteria have been isolated that can degrade chlorpyrifos (B1668852) and its metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). These bacteria can utilize the contaminants as a carbon and nitrogen source. The efficiency of bioremediation depends on factors such as microbial community composition, nutrient availability, oxygen levels, pH, and temperature. While specific research detailing the bioremediation of this compound was not found, the general principles of microbial degradation of organophosphates suggest that specialized microbial consortia or enzymes could be employed.

Phytoremediation Potential for this compound

Phytoremediation employs plants to remove, degrade, or stabilize contaminants in soil and water. This process can involve phytodegradation (breakdown of contaminants by plant enzymes), phytoextraction (uptake and accumulation of contaminants in plant tissues), or phytostabilization (immobilization of contaminants). Studies have shown that plants can absorb and metabolize organophosphate insecticides like chlorpyrifos, with roots accumulating higher concentrations and suggesting further metabolism within plant tissues. The effectiveness of phytoremediation depends on plant species selection, their ability to tolerate and process the contaminant, and environmental conditions. While specific research on the phytoremediation of this compound was not identified, the broader field of phytoremediation for organophosphate pesticides indicates potential for this approach.

Research Gaps, Challenges, and Future Directions in Cyanofenphos Oxon Research

Unexplored Environmental Pathways and Reservoirs of Cyanofenphos (B1669378) Oxon

The specific environmental pathways and reservoirs of cyanofenphos oxon are largely unexplored. While cyanofenphos itself has demonstrated persistence in soil and plants inchem.org, the fate of its oxon metabolite in various environmental compartments, including soil, water, and sediment, requires further investigation. Information regarding its partitioning behavior between these phases, its susceptibility to different degradation processes (e.g., microbial, hydrolytic, photolytic) under varying environmental conditions, and its potential for long-range transport (e.g., via atmospheric deposition or water runoff) is limited. Furthermore, the potential for this compound to bioaccumulate in food chains or to persist in specific environmental reservoirs has not been thoroughly characterized. For instance, while cyanofenphos persistence in soil was noted (53% remaining after 3 weeks in volcanic ash loam) ontosight.ai, the fate of its oxon form in such matrices is less understood. Similarly, studies indicate cyanofenphos-oxon was not detected in plants inchem.org, but its presence or transformation in other environmental media remains an area requiring deeper research.

Advanced Mechanistic Ecotoxicology of this compound

Beyond its well-established primary mechanism of toxicity—the potent inhibition of acetylcholinesterase (AChE) ontosight.aineptjournal.cominchem.org—advanced mechanistic ecotoxicology research is needed to fully elucidate the effects of this compound on non-target organisms. There is a need to investigate potential sub-lethal effects that may not be directly linked to AChE inhibition, such as impacts on cellular signaling pathways, oxidative stress generation aaem.pl, mitochondrial dysfunction aaem.pl, or disruption of endocrine systems. Research into how its unique chemical structure, particularly the cyanide group, might confer specific toxicological properties or interact with biological targets beyond AChE is also a significant research gap. Understanding these detailed molecular and cellular responses across various aquatic and terrestrial organisms is crucial for developing more accurate ecological risk assessments.

Development of Novel Analytical Approaches for this compound

The accurate and sensitive detection of this compound in diverse environmental matrices and biological samples is fundamental for monitoring its presence and understanding its fate and effects. While general analytical methods for organophosphates exist, there is a need for the development and validation of novel, highly sensitive, and selective analytical approaches specifically tailored for this compound. This includes methods capable of detecting trace concentrations in complex samples such as soil, sediment, and various biological tissues. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), coupled with optimized sample preparation protocols, could offer improved sensitivity and specificity. The development of rapid, field-deployable methods for on-site monitoring would also significantly enhance environmental assessment capabilities.

Integrated Multi-Omics Approaches in this compound Ecotoxicology

Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to uncover the complex biological responses of organisms to environmental contaminants like this compound mdpi.com. Currently, there is a significant research gap in the application of such integrated methodologies to this compound ecotoxicology. Employing these advanced techniques could provide a comprehensive understanding of how this compound affects biological systems at multiple levels, from gene expression to metabolic pathways. This would facilitate the identification of novel biomarkers of exposure and toxicity and help elucidate previously unknown mechanisms of action, thereby contributing to the identification of sensitive ecological endpoints.

Predictive Modeling for this compound Fate and Effects

Predictive modeling is essential for forecasting the environmental behavior and ecological impact of chemical substances. However, specific predictive models for this compound's fate and effects are not well-established. Research is needed to develop and validate quantitative structure-activity relationship (QSAR) models that can predict its environmental persistence, mobility, and toxicity based on its chemical structure. Furthermore, environmental fate models could be employed to simulate its distribution and transformation in different environmental compartments under various scenarios. Ecotoxicological models are also required to predict its potential impact on different trophic levels and ecosystem functions. The development of such models would significantly aid in risk assessment and inform regulatory decisions, particularly considering that cyanofenphos is an obsolete pesticide and understanding its residual environmental risks is important.

Policy Implications and Future Regulatory Considerations for this compound

Given that cyanofenphos is an obsolete pesticide, current policy implications and regulatory considerations for this compound primarily focus on managing potential legacy contamination and deriving lessons from its past usage. Research that identifies unexplored environmental pathways and reservoirs (Section 7.1) would directly inform site remediation strategies and long-term environmental monitoring policies. A deeper understanding of advanced ecotoxicological mechanisms (Section 7.2) and the development of novel analytical methods (Section 7.3) can contribute to refining regulatory standards and risk assessment frameworks for organophosphates more broadly. Insights gained from multi-omics approaches (Section 7.4) and predictive modeling (Section 7.5) can further enhance environmental protection policies. Future regulatory considerations should emphasize strategies for effectively managing the risks associated with persistent or metabolically active pesticide residues, even after a pesticide has been withdrawn from use, and how lessons learned from cyanofenphos can guide the assessment of newer chemical compounds.

Table 1: Persistence and Occurrence of Cyanofenphos and this compound

| Parameter/Matrix | Value | Condition/Notes | Reference |

| Cyanofenphos persistence in plants | 50% remaining after 2 weeks | Foliar application | inchem.org |

| Cyanofenphos photolysis half-life | ~50 days | Aqueous solution, exposed to sunlight for 20 days | inchem.org |

| Photoproducts (after 20 days) | Cyanofenphos-oxon: 7.8% | Aqueous solution, sunlight exposure | inchem.org |

| p-cyanophenol: 4.8% | Aqueous solution, sunlight exposure | inchem.org | |

| Cyanofenphos-oxon in cow fat | ~0.08 mg/kg (highest dose) | 30 days feeding study | inchem.org |

| Cyanofenphos-oxon in cow milk | <0.002 ppm (below limit of detection) | 30 days feeding study, highest dose | ontosight.ai |

| Cyanofenphos persistence in soil | 53% remaining after 3 weeks | Incorporated into volcanic ash loam soil at 10 mg/kg | ontosight.ai |

Compound List:

this compound

Cyanofenphos

Chlorpyrifos oxon (CPO)

Diazinon

Malathion

Parathion-methyl

Parathion-ethyl

Acephate

Leptophos

Fonofos

Trichloronat

Fenamiphos

Methyl parathion

Chlorfenvinphos-cis

Carbofuran

Cymiazole

Cycloate

Chlorthiamid

Chlorthion

Clomeprop

Cyprosulfamide

Cyantraniliprole

Cyphenothrine

Cyanophos

Chlorpyrifos-methyl-oxon

Carbendazim

Chlorthal methyl

Chlorbenside

Cyclanilide

Chloridazon-desphenyl

Chloridazon-methyldesphenyl

Carpropamid

4-cyanophenol

Desethyl cyanofenphos-oxon

Ethyl phenylphosphonic acid

3,5,6-trichloro-2-pyridinol (B117793) (TCP)

p-cyanophenol

Q & A

Q. What analytical methods are recommended for quantifying Cyanofenphos oxon in environmental or biological samples?

To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. Gas chromatography (GC) with flame photometric detection (FPD) is also viable for detecting organophosphorus compounds. Calibration standards must account for matrix effects, and recovery studies should validate extraction efficiency (e.g., solid-phase extraction for aqueous samples). Method validation should include limits of detection (LOD) and quantification (LOQ) .

Q. How does the stereochemistry of this compound influence its insecticidal activity?

this compound exhibits enantiomer-specific bioactivity, with the (R)-isomer showing ≥53-fold higher insecticidal activity than the (S)-isomer in vivo . Researchers should isolate isomers using chiral stationary phases in HPLC and compare their dose-response curves in bioassays (e.g., housefly mortality assays). Structural modeling of acetylcholinesterase (AChE) binding pockets can further elucidate stereochemical selectivity .

Q. What in vitro assays are suitable for assessing this compound’s inhibition of acetylcholinesterase (AChE)?

Use spectrophotometric Ellman’s assay with electric eel or human recombinant AChE. Prepare serial dilutions of this compound, incubate with AChE and substrate (acetylthiocholine), and measure thiocholine production at 412 nm. Calculate IC₅₀ values and compare with its parent compound (Cyanofenphos) to evaluate bioactivation efficiency. Include controls for spontaneous substrate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vivo insecticidal activity and in vitro AChE inhibition data for this compound?

Discrepancies may arise from metabolic activation, differential tissue penetration, or non-AChE targets. Design experiments to:

Q. What experimental strategies are effective for isolating and characterizing this compound’s chiral isomers?

Use chiral HPLC columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy. For bioactivity comparisons, conduct toxicity assays (e.g., LD₅₀ in Drosophila) with isolated isomers. Note that the (R)-isomer’s higher activity correlates with slower hydrolysis rates in some organophosphates, which can be tested via kinetic studies .

Q. How should researchers design studies to assess interspecies differences in this compound toxicity?

- In vivo : Compare LD₅₀ values in insects (e.g., Musca domestica) and non-target organisms (e.g., zebrafish or rats). Monitor biomarkers like AChE inhibition in brain tissue and plasma.

- In vitro : Use species-specific AChE isoforms (e.g., housefly vs. human) to calculate inhibition constants (Kᵢ).

- Data analysis : Apply comparative toxicogenomics to identify detoxification pathways (e.g., glutathione-S-transferase expression) .

Q. What methodologies address the environmental persistence and degradation pathways of this compound?

Conduct photolysis studies under simulated sunlight (UV-Vis irradiation) and hydrolysis experiments at varying pH levels. Use LC-MS/MS to identify degradation products (e.g., 4-cyanophenol). For soil studies, employ microcosms with ¹⁴C-labeled this compound to track mineralization and bound residues. Compare degradation rates with its parent compound to assess environmental half-life .

Data Contradiction and Validation

Q. How to reconcile conflicting data on this compound’s mammalian toxicity?

Studies report equal toxicity of (R)- and (S)-isomers in rats despite differential insecticidal activity . Investigate interspecies metabolic differences:

- Analyze rat hepatic microsomes for isomer-specific oxidation or detoxification.

- Measure brain AChE inhibition post-exposure to each isomer.

- Use probabilistic risk assessment models to integrate in vitro and in vivo data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression (e.g., log-probit analysis) to calculate LD₅₀/LC₅₀ values. Use ANOVA to compare isomer activity across species. For low-sample datasets, employ Bayesian hierarchical models to reduce uncertainty. Report confidence intervals and effect sizes to enhance reproducibility .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles, respirators with organic vapor cartridges).

- Store in sealed containers under inert gas to prevent oxidation.

- Follow OSHA PAC guidelines: PAC-1 = 0.91 mg/m³; PAC-3 = 500 mg/m³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.